molecular formula C21H29ClN4O3S2 B2832741 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride CAS No. 1185101-53-4

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

Cat. No.: B2832741
CAS No.: 1185101-53-4
M. Wt: 485.06
InChI Key: CNAITDVUNCFSSP-UHFFFAOYSA-N
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Description

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H29ClN4O3S2 and its molecular weight is 485.06. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of thiazolo[5,4-c]pyridin derivatives reveals significant interest in their biological activities. A study by Youssef, Azab, and Youssef (2012) explored the bromination and diazo-coupling of pyridinethiones, leading to the synthesis of isothiazolopyridine, pyridothiazine, and pyridothiazepines using both conventional and microwave-assisted methods. These compounds, including 4-methyl-2,3,6,7-tetra-hydroisothiazolo[5,4-b]-pyridine-3,6-dione, are highlighted for their valuable biological activities and enhanced synthesis efficiency (Youssef, Azab, & Youssef, 2012).

Antimicrobial and Anticonvulsant Activities

Further research into related thiazolo and pyridine derivatives indicates their potential for antimicrobial and anticonvulsant applications. Bhuiyan et al. (2006) synthesized new thienopyrimidine derivatives, exhibiting pronounced antimicrobial activity (Bhuiyan et al., 2006). Additionally, Paronikyan et al. (2002) reported on the synthesis of isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives with significant anticonvulsant properties (Paronikyan et al., 2002).

Potential Antipsychotic Agents

Notably, a study on heterocyclic carboxamides as potential antipsychotic agents by Norman et al. (1996) evaluated analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride. These analogues were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their relevance to the study compound's domain (Norman et al., 1996).

Properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S2.ClH/c1-3-24-11-10-18-19(14-24)29-21(22-18)23-20(26)16-4-6-17(7-5-16)30(27,28)25-12-8-15(2)9-13-25;/h4-7,15H,3,8-14H2,1-2H3,(H,22,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAITDVUNCFSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.